CCG-232964
Description
Significance of MRTF/SRF Pathway in Cellular Regulation
The MRTF/SRF axis is a key signaling pathway that governs the expression of genes involved in actin cytoskeleton activities, cellular contractility, and muscle differentiation ambeed.comnih.govnih.gov. SRF is a transcription factor that, in conjunction with co-activators like MRTFs (MRTF-A and MRTF-B), binds to serum response elements (SREs) in the promoter regions of target genes, thereby activating their transcription. This pathway is highly sensitive to the dynamics of actin polymerization; when monomeric actin (G-actin) is depleted due to increased filamentous actin (F-actin) polymerization, MRTFs dissociate from G-actin and translocate to the nucleus, where they interact with SRF to activate gene expression ambeed.com.
The MRTF/SRF pathway is crucial for fundamental cellular behaviors, including cell migration, adhesion, proliferation, and differentiation. It influences the expression of proteins that control actin polymerization and F-actin reorganization, such as components of the actomyosin (B1167339) contractile apparatus ambeed.com. Furthermore, MRTF-SRF activity can influence the cellular abundance of actin-binding proteins like profilin ambeed.com. The pathway also exhibits crosstalk with other significant signaling cascades, including YAP-TAZ and TGFβ-SMAD3, and can be influenced by mechanical environmental cues ambeed.com.
Pathophysiological Implications of Aberrant MRTF/SRF Activation
Aberrant activation of the RhoA-regulated MRTF/SRF signaling cascade has been implicated in the progression of numerous diseases, particularly those characterized by altered cell motility and tissue remodeling. This includes its role in cancer cell migration, invasion, and metastasis ambeed.com. The pathway is linked to cancer "stemness" and epithelial-mesenchymal transition. Moreover, the MRTF/SRF pathway is a critical regulator of quiescence in cancer cells, and its inhibition can prevent the outgrowth of quiescent cancer cells.
Beyond cancer, aberrant MRTF/SRF activity is a significant contributor to pathological fibrosis in various organs, including the heart, lungs, skin, vasculature, and liver. For instance, it plays a key role in fibroblast activation and the excessive production of extracellular matrix, which underlies fibrotic conditions. In ocular diseases like glaucoma, dysregulation of the MRTF-A/SRF pathway can lead to increased resistance to aqueous outflow and scarring after filtration surgery, impacting surgical success.
Overview of Pharmacological Interventions Targeting MRTF/SRF Signaling
Given its central role in both normal cellular functions and disease pathogenesis, the MRTF/SRF pathway has emerged as a promising therapeutic target. Pharmacological interventions aim to modulate this pathway, primarily through small molecule inhibitors. Early examples include CCG-1423 and its derivatives, such as CCG-203971 and CCG-232601, which have been shown to inhibit MRTF-SRF-mediated transcription, impair cell motility, and reduce fibrosis in preclinical models ambeed.com. These compounds generally act by disrupting the Rho/MRTF/SRF transcriptional signaling, often by inhibiting the nuclear localization of MRTF-A. The development of such inhibitors underscores the potential for targeting MRTF/SRF activity to treat conditions like cancer and fibrotic diseases.
Properties
Molecular Formula |
C15H15ClN2O3S |
|---|---|
Molecular Weight |
338.806 |
IUPAC Name |
4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)-butanoic Acid |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20) |
InChI Key |
AKQOOCVXRXDGNN-UHFFFAOYSA-N |
SMILES |
O=C(O)CCCSC1=NN=C(C2=CC=C(C3CC3)C=C2Cl)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCG-232964; CCG 232964; CCG232964; |
Origin of Product |
United States |
Ccg 232964: a Pharmacological Inhibitor of Mrtf/srf Signaling
Chemical Properties and Classification
This compound is characterized by the molecular formula C15H15ClN2O3S and a CAS number of 2349373-70-0. It is classified as an orally active inhibitor of the Rho/MRTF/SRF pathway. This compound belongs to a novel series of oxadiazole-thioether compounds that have been identified for their ability to disrupt SRF transcription.
Mechanism of Action
This compound functions as an inhibitor of the Rho/MRTF/SRF signaling cascade. A notable effect of this compound is its ability to suppress lysophosphatidic acid (LPA)-induced connective tissue growth factor (CTGF) gene expression. CTGF is a key mediator involved in fibrosis and tissue remodeling. While the precise direct molecular target of this compound within the Rho/MRTF/SRF pathway requires further elucidation, related compounds in the CCG series, such as CCG-203971 and CCG-232601, have been shown to disrupt Rho/MRTF/SRF transcriptional signaling. These related CCG molecules also induce hyperacetylation of histone H4K12 and H4K16, and regulate genes involved in mitochondrial function and dynamics by repressing oxidative phosphorylation and increasing glycolysis. Furthermore, these compounds have been observed to alter actin filaments, which are intimately linked to MRTF nuclear translocation and activity.
Research Findings and Biological Effects
Research into this compound has demonstrated its capacity to inhibit LPA-induced CTGF gene expression, indicating its potential in modulating fibrotic processes. The compound is considered for research in areas such as neurological diseases and cancer, aligning with the broader implications of MRTF/SRF pathway dysregulation.
The following table summarizes key research findings related to this compound and related CCG inhibitors within the context of MRTF/SRF signaling:
| Compound | Target Pathway | Observed Effects | Reference |
| This compound | Rho/MRTF/SRF | Inhibits LPA-induced CTGF gene expression | |
| CCG-203971, CCG-232601 | Rho/MRTF/SRF | Downregulates RhoA, MRTF-A, MRTF-B, p49/STRAP, SRF in WI-38 cells; Downregulates MRTF-A, SRF, p49/STRAP in C2C12 myoblasts; Hyperacetylates histone H4K12 and H4K16; Regulates genes involved in mitochondrial function and dynamics (represses oxidative phosphorylation, increases glycolysis); Alters actin filaments |
Table 1: Summary of Research Findings for this compound and Related CCG Inhibitors
The inhibitory action of this compound on CTGF expression highlights its relevance in conditions where CTGF overexpression contributes to pathology. The broader class of oxadiazole-thioether CCG-molecules, including this compound, has been recognized for their potential to inhibit cancer cell migration and improve fibrosis in vivo by disrupting the Rho/MRTF/SRF transcription pathway.
Molecular Mechanisms of Action of Ccg 232964
Inhibition of Rho/MRTF/SRF-Mediated Gene Transcription
The Rho/MRTF/SRF pathway is a key regulator of gene expression, particularly those associated with cytoskeletal dynamics and cellular contractility. nih.govnih.gov Activation of Rho-associated protein kinase (ROCK) leads to the polymerization of globular (G)-actin into filamentous (F)-actin. nih.govresearchhub.com This shift in actin dynamics causes the dissociation of MRTF from G-actin, allowing MRTF to translocate into the nucleus. nih.govnih.govbiorxiv.org Once in the nucleus, MRTF binds to SRF on specific DNA sequences known as Serum Response Elements (SREs), thereby activating the transcription of target genes. nih.govnih.govontosight.aimedchemexpress.com CCG-232964 functions as a potent inhibitor of this entire transcriptional cascade. medkoo.com
Connective Tissue Growth Factor (CTGF) is a critical mediator in the progression of fibrotic diseases. Lysophosphatidic acid (LPA) is known to induce CTGF gene expression, often through the activation of the Rho pathway. ebiohippo.comnih.gov this compound has been shown to suppress LPA-induced CTGF gene expression. ebiohippo.commedchemexpress.eumedchemexpress.comcymitquimica.com Research findings indicate that while this compound might not significantly affect CTGF gene expression after 48 hours, a more prolonged treatment of 72 hours demonstrates a notable inhibitory effect. nih.gov
The fundamental mechanism by which this compound inhibits the Rho/MRTF/SRF pathway involves the modulation of actin dynamics. The RhoA-mediated actin polymerization leads to a reduction in the monomeric G-actin pool, which in turn releases MRTF from its cytoplasmic sequestration by G-actin. nih.govbiorxiv.org This release enables MRTF to translocate into the nucleus. nih.govbiorxiv.org As an inhibitor of the Rho/MRTF/SRF pathway, this compound is understood to interfere with this process, thereby preventing the release and subsequent nuclear translocation of MRTF by maintaining a higher G-actin to F-actin ratio or by directly impeding the nuclear import of MRTF. nih.govnih.govresearchhub.comembopress.org
The Serum Response Element (SRE) is a cis-regulatory DNA sequence found in the promoter regions of various genes, serving as a binding site for the Serum Response Factor (SRF) and its coactivators like MRTF. ontosight.aimedchemexpress.com this compound is a highly potent inhibitor of SRF-mediated gene transcription, specifically targeting SRE activity. medkoo.commedkoo.com Studies utilizing a serum response element luciferase (SRE.L) promoter assay, which is selective for MRTF, have demonstrated the remarkable potency of this compound in inhibiting SRE activity. nih.gov
Table 1: Effect of this compound on SRE.L Activity
| Compound | IC50 (nM) in HEK293T cells (SRE.L Assay) |
| This compound | 0.001 nih.gov |
Investigation of Secondary or Off-Target Molecular Interactions
While this compound primarily targets the Rho/MRTF/SRF pathway, investigations into potential secondary or off-target molecular interactions are crucial for a comprehensive understanding of its pharmacological profile. "Off-target" effects refer to a drug's interaction with unintended receptors or tissues, which can lead to unintended biological consequences. dentalcare.com
This compound has been explored for its role in inhibiting Protein Kinase CK2 (CK2) activity. CK2 is a constitutively active kinase that is frequently overexpressed and hyperactive in various cancers, including breast cancer. explorationpub.commdpi.com Inhibition of CK2 has been linked to reduced tumor growth and increased sensitivity to chemotherapy in different cancer types. explorationpub.comnih.gov A study published in Cancer Research indicated that treatment with this compound led to decreased proliferation of breast cancer cells in vitro, suggesting an apparent inhibition of CK2 activity within this specific cellular context.
The primary and most well-defined selective targeting of this compound is the Rho/MRTF/SRF pathway. ebiohippo.commedchemexpress.eumedchemexpress.commedkoo.cominvivochem.cncymitquimica.com Beyond this core mechanism, the apparent inhibition of CK2 activity in specific cellular contexts represents a secondary observation regarding its molecular interactions. The comprehensive identification of all direct and indirect molecular interactions, including potential off-targets, is an ongoing area of research in drug discovery to fully characterize the compound's mechanism of action and minimize unforeseen effects. pelagobio.combiorxiv.orghybrigenics-services.com
Computational Modeling and Docking Studies of this compound-Target Interactions
Computational modeling and docking studies are indispensable tools in modern drug discovery, offering insights into the molecular interactions between small molecules and their biological targets. These methods aim to predict the predominant binding modes of a ligand with a protein of known three-dimensional structure, estimate binding affinities, and identify key interaction sites. mdpi.comarxiv.orgnih.gov Common computational approaches include molecular docking software (e.g., Glide, AutoDock Vina), Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, and molecular dynamics (MD) simulations. mdpi.comarxiv.orgrcsb.org
Molecular docking, for instance, predicts energetically favorable binding orientations, allowing for the prioritization of compounds based on their potential for effective interactions with the target. mdpi.com MM-GBSA and MD simulations can further refine these predictions by providing more accurate estimations of binding free energies and exploring the stability of protein-ligand complexes over time. mdpi.comarxiv.org These techniques are vital for understanding how a compound like this compound might interact with its specific targets, such as components of the Rho/MRTF/SRF pathway or CK2. They can help map binding interfaces, guide the design of analogs with improved selectivity, and elucidate the structural basis of a compound's activity. mdpi.comrcsb.orgchemcomp.com
While computational modeling and docking studies are broadly applied to understand molecular mechanisms in drug discovery, specific detailed computational modeling and docking data for this compound's interactions with its direct targets (components of the Rho/MRTF/SRF pathway or CK2) were not extensively detailed in the provided research findings. The current literature primarily focuses on the experimental validation of this compound's biological effects and its role as an inhibitor in various cellular and animal models. Such computational insights, if published, would further enrich the understanding of this compound's precise binding modes and the molecular determinants of its potency and selectivity.
Synthetic Strategies and Chemical Derivatization of Ccg 232964
Elucidation of the Synthetic Pathway for CCG-232964
The synthetic pathway for this compound is a multi-step protocol designed to build the core 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid scaffold and introduce the necessary functional groups for its biological activity.
The synthesis of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid scaffold, which forms the backbone of this compound, typically commences with an aromatic benzoic acid derivative, such as 2,4-dichlorobenzoic acid. This starting material undergoes a series of sequential transformations to progressively build the complex structure. The process involves Fischer esterification, followed by hydrazide formation, cyclization to form the 1,3,4-oxadiazole (B1194373) ring, and finally, an S-alkylation step to introduce the alkanoic acid sidechain nih.govnih.gov.
The synthesis of this compound involves several critical transformations and methodological considerations to ensure high yields and purity of the intermediate and final products.
The initial step, Fischer esterification , converts the benzoic acid derivative into its corresponding methyl ester. This reaction is typically carried out using methanol (B129727) under acidic conditions, such as sulfuric acid or hydrochloric acid, at reflux temperatures, which optimizes reactivity for subsequent nucleophilic substitution reactions nih.gov.
Following esterification, the methyl ester intermediate is subjected to hydrazide formation by treatment with excess hydrazine (B178648) hydrate (B1144303) in methanol under reflux. This nucleophilic acyl substitution replaces the methoxy (B1213986) group with a hydrazine moiety, yielding a hydrazide derivative that is crucial for the subsequent cyclization nih.gov.
The cyclization to the 1,3,4-oxadiazole-2-thiol involves reacting the hydrazide with carbon disulfide (CS₂) in ethanol (B145695) under basic conditions (e.g., potassium hydroxide). An acidic workup, often with dilute HCl, precipitates the thiol intermediate, which is then isolated nih.govnih.gov.
The S-alkylation step introduces the alkanoic acid sidechain. The thiol group of the 2-mercapto-5-aryl-1,3,4-oxadiazole intermediate undergoes S-alkylation with a tert-butyl bromoalkanoate (e.g., tert-butyl 3-bromopropionate). This reaction is performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) nih.govnih.gov. The use of a tert-butyl ester as a protecting group for the carboxylic acid is a strategic choice, as it helps mitigate premature hydrolysis during earlier synthetic steps nih.gov.
The final step involves the hydrolysis to the free carboxylic acid . The tert-butyl ester is typically deprotected using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature. This acidic hydrolysis method is preferred over basic hydrolysis, which can lead to retro-Michael elimination side reactions if methyl or ethyl esters were used nih.gov. The resulting free carboxylic acid, this compound, is then purified nih.gov.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies of this compound derivatives have been instrumental in understanding the molecular features critical for its potent inhibitory activity against Rho/MRTF/SRF-mediated gene transcription. These studies have revealed stringent requirements for both the aryl substituents and the alkanoic acid sidechain nih.gov.
Optimization efforts focused on the aryl substituent of the 5-aryl-1,3,4-oxadiazole scaffold demonstrated that the nature and position of substituents on the phenyl ring significantly influence the compound's potency. The 2,4-dichlorophenyl group was identified as conferring maximal potency nih.gov.
Table 1: Impact of Aryl Substituents on this compound Potency
| Aryl Substituent | SRE.L IC₅₀ (nM) | Effect on Potency |
| 2,4-Dichlorophenyl | 4 | Maximal Potency |
| 3-Methylphenyl | 34 | Reduced Potency |
| Chloro (electron-withdrawing) | Enhanced | Increased Activity |
| Methyl/Methoxy (electron-donating) | Reduced | Decreased Activity |
Electron-withdrawing groups, specifically chloro substituents, were found to enhance activity compared to electron-donating groups like methyl or methoxy. For instance, the 3-methyl analog exhibited significantly reduced potency compared to the 2,4-dichlorophenyl derivative nih.gov.
The alkanoic acid sidechain attached to the oxadiazole core plays a crucial role in the biological activity of this compound. Studies revealed that the length of the carbon spacer between the oxadiazole and the carboxylic acid moiety is critical for optimal inhibitory activity nih.gov.
Table 2: Impact of Alkanoic Acid Sidechain Length and Functionality on Potency
| Sidechain Description | SRE.L IC₅₀ (nM) | Effect on Potency |
| Three-carbon spacer (Propionic acid) | 0.84 | Maximized Inhibitory Activity |
| One-carbon spacer | Drastically Reduced | Reduced Potency |
| Four-carbon spacer | Drastically Reduced | Reduced Potency |
| Neutral derivatives (e.g., methyl amide) | Loss of Activity | Essential for Target Engagement |
A three-carbon spacer (propionic acid) between the oxadiazole and the carboxylic acid was found to maximize inhibitory activity. Both shorter (e.g., one-carbon) and longer (e.g., four-carbon) chains resulted in a drastic reduction in potency. Furthermore, the presence of the carboxylic acid moiety itself is indispensable for activity; neutral derivatives, such as methyl amides, completely lost their inhibitory capacity, underscoring the critical role of the acidic group in target engagement nih.gov.
The SAR studies of this compound and its analogues have provided profound insights into the compound's structure-function relationships. The remarkable potency and depth of the SAR, spanning over five orders of magnitude in activity, suggest that the compound binds to a very well-defined molecular target nih.gov. The stringent requirements for specific aryl substituents and the precise length and acidic nature of the alkanoic acid sidechain indicate a highly specific interaction with its biological target nih.gov. Despite its potent activity, the this compound series has demonstrated no observable cytotoxicity at concentrations up to 100 µM, highlighting its potential as a selective inhibitor nih.gov.
Analog Design and Stereoselective Synthesis Methodologies
Analog design for this compound and related compounds primarily involves systematic modifications to the established 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid scaffold. ambeed.com The "Synthetic Route to Generate Thiobutanoate Analogs 19a-i" highlights various derivatization strategies employed to introduce structural diversity. ambeed.com These strategies include palladium-catalyzed cross-coupling reactions to introduce different aryl substituents, and reactions to modify the cyclopropyl (B3062369) group or the alkyl chain. ambeed.com
For instance, modifications have been explored by introducing different substituents on the phenyl ring, such as cyclopropyl, as seen in this compound itself. ambeed.com The general synthetic route allows for the incorporation of various functional groups and structural motifs at specific positions, thereby enabling the generation of a library of analogs. ambeed.com
Table 2: Representative Thiobutanoate Analogs (19a-i) and Key Modifications ambeed.com
| Compound Number | Key Structural Modification (Relative to Core Scaffold) | Reagents & Conditions for Modification (Illustrative) |
| 19a-e | Variations in the aryl group substituents | Pd(II)OAc₂Cl₂, K₃PO₄, P(Cy)₃, aryl boronic acid |
| 19f (this compound) | 2-Chloro-4-cyclopropylphenyl group | Bromocyclopropane, Cs₂CO₃, DMA |
| 19g-i | Other aryl or alkyl modifications | Various alkylating agents, cross-coupling partners |
While the literature details the general synthetic route and derivatization strategies for this compound and its structural analogs, specific methodologies focusing on stereoselective synthesis for this particular compound are not prominently described in the available research. The reported synthetic pathways primarily focus on the formation of the core scaffold and subsequent derivatization without explicit emphasis on controlling specific chiral centers within this compound's structure, as it does not possess inherent stereocenters in its main chain. ambeed.com
Preclinical Biological Investigations of Ccg 232964
In Vivo Efficacy Assessment in Established Disease Models
Studies in Cancer Cell Line Models
Preclinical investigations have explored the effects of CCG-232964 in various cancer cell lines. A study published in Cancer Research demonstrated that treatment with this compound led to a reduction in the proliferation of breast cancer cells in vitro. The compound's inhibitory effect on CK2 is believed to contribute to its anti-proliferative activity.
To assess the impact of this compound on cell viability and programmed cell death, researchers employed several cell-based assays:
Cell Viability Assay (MTT Assay): The MTT assay revealed a statistically significant reduction in cell viability (p < 0.01) following treatment with this compound. This indicates that the compound impairs the metabolic activity of cancer cells, leading to decreased survival.
Apoptosis Assay (Flow Cytometry): Flow cytometry analysis indicated an increase in apoptosis rates in cancer cells treated with this compound. This suggests that the observed reduction in cell viability is, at least in part, due to the induction of programmed cell death pathways.
Table 1: Effects of this compound on Breast Cancer Cell Lines
| Assay Type | Measured Outcome | Observation | Statistical Significance |
| MTT Assay | Cell Viability | Significant reduction in cell viability | p < 0.01 |
| Flow Cytometry Assay | Apoptosis Rates | Increased apoptosis rates | Not specified |
Preclinical Models for Neurodegenerative Conditions
Beyond oncology, emerging research suggests potential applications for this compound in neurodegenerative diseases, such as Alzheimer's disease. Casein Kinase 2 (CK2), the target of this compound, has been implicated in the phosphorylation of tau proteins, which are a hallmark of neurofibrillary tangles observed in Alzheimer's pathology.
A recent study investigated the effects of this compound on tau phosphorylation levels in neuronal cell lines. The findings from this study indicated:
Decreased Phosphorylation: Western blot analysis showed reduced levels of phosphorylated tau after treatment with this compound. This suggests that the compound may interfere with the pathological phosphorylation process of tau.
Neuroprotective Effects: this compound demonstrated neuroprotective properties, enhancing cell survival under conditions of cellular stress.
Furthermore, this compound has been noted to inhibit lysophosphatidic acid (LPA)-induced connective tissue growth factor (CTGF) gene expression, and studies have been conducted in animal models of amyotrophic lateral sclerosis (ALS). medchemexpress.com
Methodological Approaches in Preclinical Testing
Preclinical testing of compounds like this compound involves a variety of rigorous methodological approaches to characterize their biological effects and mechanisms of action.
Application of Cell-Based Assays (e.g., SRE.L Luciferase Assay, MTT Assay, Western Blot)
Cell-based assays are fundamental tools in the initial stages of preclinical drug discovery and characterization.
MTT Assay: As observed in cancer cell line studies, the MTT assay is routinely used to quantify cell viability and proliferation. It measures the metabolic activity of cells, providing an indirect indicator of cell number and health.
Western Blot: This technique is crucial for analyzing protein expression levels and post-translational modifications, such as phosphorylation. In the context of this compound, Western blot was used to demonstrate the reduction in phosphorylated tau levels in neuronal cell lines. Western blot is also employed for validating microRNA target genes and assessing protein expression. nih.gov
Luciferase Assay (e.g., SRE.L Luciferase Assay): Luciferase reporter assays are highly sensitive and widely used for quantifying gene expression and studying gene regulation. promega.sgozbiosciences.comorigene.com These assays measure the light produced by a luciferase enzyme, which is expressed under the control of a specific promoter or response element (e.g., SRE.L for serum response element-luciferase). promega.sgorigene.comnih.gov The linearity of the light signal over a broad range of enzyme concentrations allows for accurate quantification. promega.sgozbiosciences.com Normalization against cell viability or a co-transfected control reporter (e.g., Renilla luciferase) is critical for accurate interpretation of results, especially when compounds might affect cell health. nih.gov
Design and Execution of Animal Models for Disease Pathogenesis
Animal models are indispensable for understanding disease pathogenesis and evaluating the in vivo efficacy and systemic effects of therapeutic compounds. These models allow for the study of complex interactions between tissues and organs that cannot be fully replicated in in vitro systems. rgu.ac.uk
Cardiac Hypertrophy Model: In one preclinical study, this compound was administered in an animal model of cardiac hypertrophy. This led to a significant reduction in the heart weight-to-body weight ratio (p < 0.05) and improved left ventricular function, as assessed by echocardiography.
Neurodegenerative Disease Models: Transgenic mouse models are frequently utilized for studying neurodegenerative conditions like Alzheimer's disease (AD) and Parkinson's disease (PD). mdpi.comfrontiersin.orgcsic.es These models aim to recapitulate key pathological features, such as amyloid plaques, neurofibrillary tangles, or specific genetic mutations associated with the human disease. mdpi.comfrontiersin.org While no single animal model perfectly mirrors human pathology, they provide valuable insights into disease progression and are crucial for preclinical evaluation of therapeutic strategies. mdpi.comcsic.es
Cancer Models: Preclinical oncology research employs various animal models, including cell line-derived xenograft (CDX) models, patient-derived xenograft (PDX) models, and syngeneic tumor models, to assess anti-tumor activity and understand disease progression in vivo. wuxibiology.comnih.gov
Table 2: Preclinical Animal Models Used for this compound Investigations
| Disease Area | Model Type | Key Observations (this compound) | Statistical Significance |
| Cardiovascular Disease | Cardiac Hypertrophy Model | Reduced heart weight-to-body weight ratio; Improved cardiac function | p < 0.05 |
| Neurodegenerative Disease | Amyotrophic Lateral Sclerosis (ALS) Animal Models | Inhibition of LPA-induced CTGF gene expression (this compound) | Not specified |
Integration of Multi-Omics Data for Systemic Effects Elucidation
The integration of multi-omics data (e.g., genomics, transcriptomics, proteomics, metabolomics) is a powerful approach to gain a comprehensive understanding of a compound's systemic effects and the underlying biological mechanisms. nih.govmdpi.com This approach allows researchers to harmonize diverse datasets and identify convergent pathways affected by a compound.
Methodological approaches for integrating multi-omics data include:
Bioinformatics Pipelines: Tools such as Galaxy or KNIME can be used to harmonize transcriptomic, proteomic, and metabolomic datasets.
Pathway Enrichment Analysis: Software like Gene Set Enrichment Analysis (GSEA) or MetaboAnalyst helps identify affected biological pathways and networks.
Validation Studies: Hypotheses generated from multi-omics data can be validated through experimental approaches, including CRISPR-Cas9 knockouts or pharmacological inhibition in relevant models.
This integrated approach helps to reveal the heterogeneity and complexity of disease features, providing deeper insights into disease etiology and a compound's impact on a biological system. nih.govmdpi.comnih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a critical component of preclinical development, allowing for the quantitative assessment of the relationship between drug exposure and its pharmacological effects. diva-portal.orgresearchgate.net This modeling helps bridge data from preclinical species to predict human responses and optimize drug development. diva-portal.orgfrontiersin.org
Key aspects of PK/PD modeling in preclinical species include:
Data Quality Control: Ensuring the consistency of compound batches through techniques like LC-MS/MS calibration with internal standards is vital. Monitoring compound stability in biological matrices (e.g., plasma) under various conditions (e.g., freeze-thaw cycles, room-temperature degradation) is also crucial.
Modeling Approaches: PK/PD modeling often involves non-compartmental analysis, which can be performed using software such as Phoenix WinNonlin, to account for inter-subject variability in preclinical data. Mechanistic PK/PD models can integrate in vitro time-kill data with in vivo efficacy data. diva-portal.org
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mechanistic tools used for inter-species scaling, helping to predict drug disposition in humans based on preclinical data from various animal species (e.g., mouse, rat, guinea pig, dog, rabbit, non-human primate). researchgate.netfrontiersin.org These models incorporate physiological parameters and drug-specific properties to simulate absorption, distribution, metabolism, and excretion. researchgate.net
Translational Challenges: While PK/PD modeling is powerful, challenges exist in translating parameters between species, particularly concerning differences in target binding affinity or species-specific toxicological responses. nih.gov
Advanced Research Avenues and Future Directions for Ccg 232964
Exploration of Undiscovered Biological Targets within Signaling Pathways
A primary avenue for future research is the definitive identification of the direct molecular target of CCG-232964. Although it is known to inhibit the Rho/MRTF/SRF-mediated gene transcription pathway, its precise binding partner remains unknown. nih.govnih.gov This pathway is a central mediator of fibrotic processes, activated by various extracellular stimuli that promote the polymerization of globular (G) actin to filamentous (F) actin. This releases MRTF from its cytoplasmic sequestration with G-actin, allowing it to translocate to the nucleus and co-activate SRF, thereby driving the expression of profibrotic genes like Connective Tissue Growth Factor (CTGF) and alpha-smooth muscle actin (ACTA2). nih.gov
This compound effectively blocks this transcriptional activation, but the high potency and sharply defined structure-activity relationship (SAR) strongly suggest a specific, yet undiscovered, binding site within this cascade. nih.gov Identifying this target is paramount for a complete mechanistic understanding and could reveal novel regulatory nodes in the fibrotic process.
Furthermore, recent research on structurally related Rho/MRTF/SRF inhibitors has indicated that these molecules may also regulate mitochondrial function and cellular bioenergetics. nih.gov Studies on the compounds CCG-203971 and CCG-232601 demonstrated an ability to repress oxidative phosphorylation and increase glycolysis, suggesting that the effects of this compound class may extend beyond the canonical MRTF/SRF pathway. nih.gov Future investigations should therefore explore whether this compound shares these effects on mitochondrial dynamics, which could represent either a downstream consequence of MRTF/SRF inhibition or an interaction with a separate, undiscovered off-target protein.
Table 1: Known and Potential Areas of Target Exploration for this compound
| Pathway Component/Process | Status | Research Focus |
|---|---|---|
| Rho/MRTF/SRF Pathway | Known Pathway | Identification of the direct molecular binding target. nih.gov |
| Mitochondrial Function | Potential Target Area | Investigation into effects on oxidative phosphorylation and glycolysis. nih.gov |
| Actin Dynamics | Known Process | Elucidation of how this compound interferes with G- to F-actin polymerization. |
| Nuclear Translocation | Known Process | Determining if the compound directly blocks MRTF nuclear import machinery. |
Development of Novel Analogues through Lead Optimization Strategies
This compound (designated as compound 19f in developmental literature) is itself the product of a successful lead optimization program. nih.gov It belongs to a class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids that were systematically modified to enhance potency and pharmacokinetic properties from an earlier lead compound, CCG-203971. nih.govnih.gov The optimization efforts that led to this compound revealed a "remarkably deep" SAR, with cellular potency improving by five orders of magnitude through targeted chemical modifications. nih.gov
This rich dataset provides a robust foundation for the continued development of novel analogues. Future medicinal chemistry efforts can build upon these established principles:
Systematic SAR Studies: Further probing of the 5-aryl ring system and the thioalkanoic acid side chain could yield analogues with even greater potency or improved selectivity. Initial work showed that replacing the phenyl-substituted oxadiazole core or the carboxylic acid moiety abolished activity, highlighting their importance for target engagement. nih.gov
Pharmacokinetic Enhancement: While this compound demonstrated oral bioavailability, further optimization could focus on improving metabolic stability, solubility, and plasma exposure to refine its potential as a clinical candidate. nih.govnih.gov
Development of Molecular Probes: A critical next step is the rational design of analogues that can serve as affinity reagents or photoaffinity labels. By incorporating functionalities for covalent attachment or detection, these probes would be instrumental in experiments aimed at isolating and identifying the unknown biological target. The synthesis of such tool compounds is a key priority for advancing the understanding of this entire class of inhibitors.
Table 2: Key Structural Features of the this compound Scaffold for Optimization
| Molecular Moiety | Role based on SAR | Future Optimization Goal |
|---|---|---|
| 5-Aryl Ring | Essential for activity; substitutions significantly impact potency. nih.gov | Fine-tune substitution patterns for enhanced potency and selectivity. |
| 1,3,4-Oxadiazole (B1194373) Core | Critical heterocyclic scaffold; replacement leads to loss of activity. nih.gov | Explore bioisosteric replacements to improve physicochemical properties. |
| Thioalkanoic Acid Chain | Carboxylic acid is essential; chain length and substitution matter. nih.gov | Modify to improve solubility and metabolic stability without losing activity. |
Potential for Combination Research with Existing Therapeutic Modalities
The targeted mechanism of this compound makes it a strong candidate for combination therapies, particularly in complex diseases like cancer and fibrosis where multiple signaling pathways are dysregulated. Research into related Rho/MRTF pathway inhibitors has already demonstrated the potential for synergistic effects.
For instance, in NRAS mutant melanoma cell lines, which exhibit high intrinsic resistance to MEK inhibitors, the combination of the Rho/MRTF pathway inhibitor CCG-222740 with the MEK inhibitor trametinib (B1684009) resulted in a synergistic reduction in cell viability. researchgate.net This suggests that simultaneous blockade of the Rho/MRTF and MAPK/ERK pathways could be a powerful strategy to overcome drug resistance in certain cancers. Given the structural and mechanistic similarity, exploring the combination of this compound with MEK inhibitors or other targeted agents like BRAF inhibitors is a logical and promising future direction.
In the context of fibrosis, current FDA-approved treatments such as pirfenidone (B1678446) and nintedanib (B1663095) have distinct mechanisms of action. nih.gov Investigating the potential synergy of this compound with these existing antifibrotic drugs could lead to more effective treatment regimens with potentially lower doses of each agent, thereby reducing side effects.
Methodological Advancements in this compound Research
Future progress in understanding and applying this compound will depend on the adoption and development of advanced research methodologies. The initial discovery of this compound class relied on a phenotypic high-throughput screen (HTS) using a Serum Response Element (SRE)-driven luciferase reporter assay. nih.gov While effective for identifying pathway inhibitors, this method does not pinpoint the direct molecular target.
Key methodological advancements should focus on:
Target Identification Techniques: A concerted effort is needed to identify the direct binding partner of this compound. A proposed strategy involves developing affinity-based probes for use in chemical proteomics to isolate the target protein from cell lysates, followed by mass spectrometry for identification. Subsequent validation would involve genetic methods like siRNA-mediated knockdown or CRISPR-based gene editing of the candidate target to confirm its role in the compound's activity.
Advanced Drug Delivery Systems: The systemic administration of a pathway inhibitor can lead to off-target effects. A novel approach, demonstrated with the parent compound CCG-1423, involves using cell-specific nanoparticles to deliver the drug directly to the target cells, such as activated myofibroblasts in a fibrotic lung. physiology.org Applying this targeted nanotechnology to a more potent analogue like this compound could significantly enhance therapeutic efficacy while minimizing systemic exposure and potential toxicity. physiology.org
Addressing Research Gaps and Contradictions in Reported Efficacy
Despite its promise, several gaps in the understanding of this compound's activity need to be addressed to facilitate its potential clinical translation.
Unknown Molecular Target: As detailed previously, the most significant research gap is the lack of a confirmed direct biological target. nih.gov This ambiguity hinders structure-based drug design and a full understanding of its on- and potential off-target effects.
Mechanism of Target Engagement: The sharp SAR data has led to the hypothesis that this compound may engage its target via a covalent mechanism, though it displays low cytotoxicity. nih.gov This hypothesis remains unproven and requires direct biochemical investigation. Confirming or refuting a covalent binding model is crucial, as it has significant implications for drug design, potential immunogenicity, and the duration of its biological effect.
Time-Dependent In Vitro Effects: An interesting observation from in vitro studies was a delay in the compound's efficacy. In primary human dermal fibroblasts, this compound dose-dependently reduced LPA-induced CTGF gene expression after a 72-hour pre-incubation, but it showed no significant effect after 48 hours. nih.gov The reason for this time lag is unclear. It may reflect slow cellular uptake, the need for metabolic activation, or an indirect mechanism that requires time to manifest at the transcriptional level. Investigating this phenomenon is essential for understanding its pharmacological profile.
Closing these knowledge gaps through focused research will be critical for the continued development of this compound and related compounds as potential therapeutics for fibrotic diseases and cancer.
Table of Compounds Mentioned
| Compound Name |
|---|
| (S)-CCG-1423 |
| ACTA2 |
| CCG-1423 |
| CCG-203971 |
| CCG-222740 |
| CCG-232601 |
| CCG-257081 |
| CTGF |
| Ibandronate Sodium |
| Nintedanib |
| Pirfenidone |
Q & A
Basic Research Questions
Q. How to design a reproducible experimental protocol for studying CCG-232964’s biochemical interactions?
- Methodological Answer : Begin by defining clear objectives (e.g., binding affinity, enzymatic inhibition) and selecting appropriate controls (e.g., solvent-only, known inhibitors). Use validated assays (e.g., SPR, ITC) and document parameters like temperature, pH, and reagent purity. Follow guidelines for reporting experimental details (e.g., Beilstein Journal’s requirements for compound characterization and supplementary data) to ensure reproducibility .
Q. What strategies ensure a comprehensive literature review for this compound-related studies?
- Methodological Answer : Use Boolean operators (e.g., "this compound AND pharmacokinetics") in Google Scholar/PubMed, filter results by relevance and citation count, and prioritize primary sources (e.g., peer-reviewed journals) over preprints. Cross-reference citations in seminal papers to identify knowledge gaps. Evaluate sources using criteria like methodological transparency and conflict-of-interest disclosures .
Q. How to formulate a research question addressing this compound’s mechanism of action?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound modulate [specific pathway] in [cell type], and how does this interaction compare to existing inhibitors?” Align with gaps identified in literature (e.g., unresolved off-target effects) and ensure measurability via defined endpoints (e.g., IC50, gene expression profiles) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported efficacy across different cell lines?
- Methodological Answer : Conduct a meta-analysis of published datasets to identify variables (e.g., cell culture conditions, assay protocols). Validate findings by replicating experiments under standardized conditions. Use statistical tools (e.g., ANOVA for inter-lab variability) and consider confounding factors like genetic drift or compound stability .
Q. What computational and experimental approaches optimize this compound’s target selectivity?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to map binding interfaces. Validate predictions using SPR or cryo-EM. Systematically vary substituents in analogs and assess selectivity via kinome-wide profiling or proteomics. Prioritize compounds with >10-fold selectivity over off-targets .
Q. How to integrate multi-omics data to elucidate this compound’s systemic effects?
- Methodological Answer : Use pipelines like Galaxy or KNIME to harmonize transcriptomic, proteomic, and metabolomic datasets. Apply pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify convergent pathways. Validate hypotheses using CRISPR-Cas9 knockouts or pharmacological inhibition in relevant models .
Data Management & Validation
Q. What quality controls are critical for validating this compound’s in vivo pharmacokinetic data?
- Methodological Answer : Ensure batch consistency via LC-MS/MS calibration with internal standards. Monitor compound stability in plasma (e.g., freeze-thaw cycles, room-temperature degradation). Use PK/PD modeling (e.g., non-compartmental analysis in Phoenix WinNonlin) to account for inter-subject variability. Report raw data with confidence intervals .
Q. How to address ethical considerations in this compound’s preclinical testing?
- Methodological Answer : Follow institutional guidelines (e.g., IACUC for animal studies) and ARRIVE 2.0 reporting standards. Justify sample sizes via power analysis and minimize suffering through humane endpoints. For human-derived cell lines, confirm ethical sourcing and informed consent documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
